Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
Description
Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to an oxirane (epoxide) ring. Key structural elements include:
- Bicyclo[3.1.0]hexane: A bicyclic system with a three-membered cyclopropane ring fused to a three-membered non-aromatic ring, introducing significant ring strain and conformational rigidity.
- Oxirane substituents: A chlorine atom and a methyl carboxylate group at the 3'-position of the epoxide ring.
The compound’s molecular formula is inferred as C₉H₁₁ClO₃ (based on analogs in and ), with a molecular weight of approximately 202.64 g/mol. Its spiro architecture and functional groups make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H11ClO3 |
|---|---|
Molecular Weight |
202.63 g/mol |
IUPAC Name |
methyl 2'-chlorospiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-12-7(11)9(10)8(13-9)3-2-5-4-6(5)8/h5-6H,2-4H2,1H3 |
InChI Key |
WHWHWMRVGFQWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCC3C2C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including Methyl 3’-chlorospiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-chlorospiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 3’-chlorospiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3’-chlorospiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
Key Differences :
- Bicyclic System: The bicyclo[2.2.1]heptane (norbornane) system replaces bicyclo[3.1.0]hexane, reducing ring strain and altering steric and electronic environments.
- Reactivity: The norbornane system’s bridgehead positions may stabilize transition states in ring-opening reactions compared to the more strained bicyclo[3.1.0]hexane .
- Molecular Formula : C₁₀H₁₃ClO₃ (CAS 1881320-73-5), with a molecular weight of 216.66 g/mol .
| Property | Target Compound | Norbornane Analog |
|---|---|---|
| Bicyclic System | Bicyclo[3.1.0]hexane | Bicyclo[2.2.1]heptane |
| Molecular Weight (g/mol) | ~202.64 | 216.66 |
| Ring Strain | Higher | Lower |
| Functional Groups | Cl, COOCH₃ | Cl, COOCH₃ |
3-Isopropenylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]
Key Differences :
- Substituents : An isopropenyl group replaces the chlorine and methyl carboxylate, increasing hydrophobicity and altering reactivity.
- Physical Properties: Boiling point (212.2°C) and density (1.063 g/cm³) reflect its non-polar character .
- Molecular Formula : C₁₀H₁₄O (CAS 115039-98-0), molecular weight 150.22 g/mol .
| Property | Target Compound | 3-Isopropenyl Analog |
|---|---|---|
| Substituents | Cl, COOCH₃ | Isopropenyl |
| Molecular Weight (g/mol) | ~202.64 | 150.22 |
| Boiling Point (°C) | Not reported | 212.2 |
Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile
Key Differences :
- Functional Group : A nitrile (-CN) replaces the methyl carboxylate, enhancing electrophilicity and enabling nucleophilic addition reactions.
- Reactivity : The nitrile group may participate in cycloaddition or hydrolysis reactions absent in the target compound .
- Molecular Formula: C₈H₉NO (CAS 1849312-76-0), molecular weight 135.16 g/mol .
| Property | Target Compound | Nitrile Analog |
|---|---|---|
| Functional Groups | Cl, COOCH₃ | Cl, CN |
| Molecular Weight (g/mol) | ~202.64 | 135.16 |
| Key Reactivity | Nucleophilic epoxide opening | Nitrile-specific reactions |
3-sec-Butyl-3-(chloromethyl)bicyclo[3.1.0]hexane
Key Differences :
- Structure: Non-spiro, with a chloromethyl and sec-butyl group on the bicyclo[3.1.0]hexane.
- Applications : Likely used as an intermediate in agrochemicals due to its lipophilic substituents .
- Molecular Formula : C₁₁H₁₉Cl , molecular weight 186.72 g/mol .
| Property | Target Compound | Chloromethyl Analog |
|---|---|---|
| Architecture | Spiro | Non-spiro |
| Molecular Weight (g/mol) | ~202.64 | 186.72 |
| Key Features | Epoxide reactivity | Alkyl/chloromethyl groups |
Trifluoromethyl-Substituted Spiro-Epoxides
Key Differences :
- Substituents : A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, increasing epoxide ring electrophilicity.
- Synthetic Utility : Used in asymmetric catalysis for constructing quaternary carbon centers .
| Property | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| Substituents | Cl, COOCH₃ | CF₃, aryl groups |
| Electronic Effects | Moderate EWG (COOCH₃) | Strong EWG (CF₃) |
| Applications | Potential agrochemicals | Catalysis, drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
